2-Ethoxycyclohexan-1-ol
Description
Contextual Significance of Cyclic Ether-Alcohol Derivatives
Cyclic ether-alcohol derivatives, particularly those with a 1,2-substitution pattern like 2-ethoxycyclohexan-1-ol, are a structurally significant class of organic compounds. lumenlearning.com Their importance stems from several key areas:
Synthetic Intermediates: These compounds are versatile building blocks. The alcohol group can be easily oxidized to a ketone or converted into a good leaving group for substitution reactions, while the ether linkage is generally stable under many reaction conditions, making it a useful protecting group. fishersci.fiallen.in This dual functionality allows for sequential and controlled chemical modifications.
Natural Products and Biologically Active Molecules: The substituted cyclic ether motif is a core structural feature in a wide array of biologically active natural products, including polyether antibiotics and marine toxins. thieme-connect.com The synthesis of these complex molecules often relies on methodologies developed for the construction of substituted cyclic ether systems. thieme-connect.com
Solvents and Reagents: Ethers are known for their ability to dissolve a wide range of substances and to stabilize reactive reagents, such as Grignard reagents, through coordination. britannica.com The addition of a hydroxyl group can modify these solvent properties, introducing protic character and the ability to form hydrogen bonds. allen.in
Combustion and Biofuel Research: Cyclic ethers are recognized as important intermediates in the low-temperature oxidation of hydrocarbon fuels. unizar.es Furthermore, due to their oxygen content and production from renewable biomass, some cyclic ethers are being investigated as potential biofuels or fuel additives. unizar.es
The development of efficient methods for constructing these ether-alcohol systems is a continuing focus of synthetic chemistry, with approaches including intramolecular cyclizations of epoxy alcohols and catalytic hydroalkoxylation of hydroxy olefins. thieme-connect.comorganic-chemistry.org
Research Trajectories and Future Directions for this compound
Research involving this compound is primarily centered on its synthesis and its potential application as a precursor for more complex molecules.
Detailed Research Findings:
A significant area of research has been the development of efficient and selective methods for the synthesis of 2-alkoxycyclohexanols. One notable process involves the direct oxy-functionalization of cyclohexene (B86901). In this reaction, cyclohexene is reacted with hydrogen peroxide in the presence of an alcohol, such as ethanol (B145695), using a specialized catalyst. google.com Research has shown that titanium-substituted zeolite beta (Ti-Al-beta zeolite) is an effective catalyst for this transformation, facilitating the formation of this compound. google.com This method represents a direct approach to installing both the ether and alcohol functionalities in a single step.
Table 2: Catalytic Synthesis of this compound
| Reactants | Catalyst | Product | Significance |
|---|---|---|---|
| Cyclohexene, Ethanol, Hydrogen Peroxide | Ti-Al-beta zeolite | This compound | Provides a direct route for the oxy-functionalization of an alkene to a 1,2-ether-alcohol derivative. google.com |
This table summarizes findings from patent literature on the synthesis of 2-alkoxycyclohexanols. google.com
Future Directions:
The future of chemical synthesis is increasingly driven by the demand for enantiomerically pure compounds and the adoption of sustainable, "green" chemistry principles. chiralpedia.com The research trajectory for this compound and its derivatives is likely to align with these major trends.
Asymmetric Synthesis and Chiral Intermediates: As this compound possesses two chiral centers, the development of stereoselective syntheses to access specific enantiomers (e.g., (1R,2R)-2-ethoxycyclohexanol) is a key future direction. toray.jp These enantiomerically pure compounds are highly valuable as chiral building blocks for the synthesis of pharmaceuticals and agrochemicals, where specific stereochemistry is often crucial for biological activity. pharmtech.comd-nb.info The use of chiral catalysts, including organocatalysts and biocatalysts (enzymes), represents a promising avenue for achieving high enantioselectivity. chiralpedia.comrsc.org
Green Catalysis: The existing synthesis using a solid, reusable zeolite catalyst is already in line with green chemistry principles. google.com Future research will likely focus on further optimizing these catalytic systems to minimize waste, reduce the use of harsh reagents, and improve energy efficiency. This includes exploring catalysis under milder conditions and using more environmentally benign solvents. chiralpedia.com
Elaboration into Complex Molecules: The true value of this compound lies in its potential as an intermediate. Future research will undoubtedly explore its conversion into a wider range of functionalized cyclohexane (B81311) derivatives. These derivatives could be used in the synthesis of novel materials, complex organic scaffolds for drug discovery, and specialty chemicals. pharmtech.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-10-8-6-4-3-5-7(8)9/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOQGLKMAXRWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCCC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952225 | |
| Record name | 2-Ethoxycyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-26-2 | |
| Record name | 2-Ethoxycyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2979-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 2-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-ethoxy- | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethoxycyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxycyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Ethoxycyclohexan 1 Ol
Established Synthetic Pathways to 2-Ethoxycyclohexan-1-ol
The synthesis of this compound can be approached through several routes, with the most prominent and practical methods involving the chemical reduction of 2-ethoxycyclohexanone (B1333481). Dehydrogenation, while a fundamental process in alcohol-ketone chemistry, is less commonly documented as a primary synthetic route to this specific compound but is relevant in the context of its chemical transformations.
Dehydrogenation Approaches for the Formation of this compound
Dehydrogenation reactions, which involve the removal of hydrogen, are typically used to convert alcohols into ketones or aldehydes. The synthesis of this compound via dehydrogenation is not a conventional approach, as the reaction equilibrium generally favors the ketone (cyclohexanone) and hydrogen gas, especially at elevated temperatures. google.com The dehydrogenation of cyclohexanol (B46403) to produce cyclohexanone (B45756) is a well-documented, equilibrium-limited industrial process. google.com
While direct evidence for the synthesis of this compound through dehydrogenation is scarce, analogous processes provide insight into potential catalytic systems. The dehydrogenation of secondary alcohols like cyclohexanol is often performed in the liquid or gas phase using heterogeneous catalysts. google.com
Palladium(II) complexes have been shown to be effective for the aerobic dehydrogenation of cyclohexanones to their corresponding cyclohexenones. nih.gov For instance, a catalyst system of Pd(DMSO)₂(TFA)₂ can selectively catalyze the first dehydrogenation step while inhibiting the second. nih.gov Such a system, if applied to a suitable precursor, would require careful control to isolate the desired alcohol. The process for dehydrogenating cyclohexanol generally occurs at temperatures between 100 and 250 °C and pressures from 0.1 to 50 atmospheres. google.com
The kinetics of dehydrogenation are heavily influenced by the catalyst and reaction conditions. In palladium-catalyzed aerobic dehydrogenation, the mechanism often involves the catalyst interacting with the enol or enolate form of the substrate. nih.gov The presence of ligands, such as dimethyl sulfoxide (B87167) (DMSO), can play a crucial role in controlling chemoselectivity by strongly inhibiting subsequent dehydrogenation steps, which could be a key consideration in preventing over-oxidation past the desired alcohol stage if a hypothetical reductive dehydrogenation were considered. nih.gov The dehydrogenation of cyclohexanol is an equilibrium reaction; to achieve a high yield of the product (cyclohexanone in that case), the hydrogen produced must be effectively removed. google.com
Catalytic Systems in Dehydrogenation for this compound
Reduction-Based Syntheses of this compound
The most practical and widely applied method for synthesizing this compound is through the reduction of its corresponding ketone precursor, 2-ethoxycyclohexanone. This transformation is a standard carbonyl reduction that can be achieved with high efficiency using various methods.
Catalytic hydrogenation is a highly effective method for the reduction of ketones to alcohols. This process involves reacting the ketone precursor with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. The precursor, 2-ethoxycyclohexanone, can be reduced to this compound using this technique. evitachem.com
Research on the hydrogenation of structurally similar compounds, such as lignin-derived phenolics, provides valuable insights into effective catalytic systems. For example, palladium (Pd) catalysts supported on composite oxides like Al₂O₃-TiO₂ have demonstrated high activity and selectivity in the hydrogenation of catechol and guaiacol (B22219) under mild conditions. mdpi.com Similarly, platinum (Pt) catalysts on zeolite supports (Pt/HY) are effective for the hydrodeoxygenation of various phenolic compounds, a process that involves hydrogenation steps. researchgate.net These systems are readily adaptable for the reduction of 2-ethoxycyclohexanone.
Table 1: Representative Catalytic Systems for Hydrogenation of Related Phenolic and Ketone Precursors
| Catalyst System | Substrate | Temperature (°C) | H₂ Pressure (MPa) | Conversion/Selectivity | Source |
|---|---|---|---|---|---|
| 5% Pd/Al₂Ti₁ | Catechol | 75 | 2 | 93.9% Conversion | mdpi.com |
| 5% Pd/Al₂Ti₁ | Catechol | >100 | 2 | 100% Conversion, >90% Selectivity to hydrogenated products | mdpi.com |
| 5% Pd/Al₂Ti₁ | O-Ethoxyphenol | 200 | 5 | 99.1% Conversion, 99.9% Selectivity to 2-Ethoxycyclohexanol | mdpi.com |
The data from the hydrogenation of O-Ethoxyphenol is particularly relevant, as it demonstrates near-quantitative conversion and selectivity to 2-Ethoxycyclohexanol, indicating this is a highly efficient pathway. mdpi.com
Beyond catalytic hydrogenation, 2-ethoxycyclohexanone can be reduced to this compound using a variety of chemical reducing agents. These methods are common in laboratory-scale synthesis. core.ac.uk
Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful and commonly used reagents for the reduction of ketones to secondary alcohols. core.ac.uk NaBH₄ is a milder reagent used in protic solvents like ethanol (B145695) or methanol, while the more reactive LiAlH₄ is used in aprotic ethers like diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup.
Electrochemical Reduction: Electrochemical hydrogenation presents a modern and sustainable alternative. This method uses an electric current to generate reactive hydrogen species at a cathode surface (e.g., nickel foam) to perform the reduction. rsc.org This technique avoids the need for high-pressure hydrogen gas and often operates at ambient temperature and pressure. rsc.org
Catalytic Hydrogenation in the Preparation of this compound
Emerging Synthetic Strategies for this compound
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for preparing this compound. These emerging strategies often focus on achieving high stereoselectivity and adhering to the principles of green chemistry.
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound is crucial for applications where a specific stereoisomer (cis or trans) is required. The spatial arrangement of the ethoxy and hydroxyl groups significantly influences the molecule's properties and reactivity.
One strategy to achieve stereoselectivity is through the use of chiral auxiliaries or catalysts. For instance, the reduction of 2-ethoxycyclohexanone using a chiral reducing agent can lead to the formation of a specific stereoisomer of this compound. The choice of catalyst and reaction conditions plays a pivotal role in determining the diastereomeric ratio of the product.
Another approach involves the stereocontrolled opening of a cyclohexene (B86901) oxide ring. The reaction of cyclohexene oxide with ethanol, catalyzed by an appropriate acid or base, can proceed with a high degree of stereoselectivity, yielding predominantly either the cis or trans isomer of this compound. The stereochemical outcome is dictated by the mechanism of the ring-opening reaction (e.g., S"N"2-type attack).
Research into the stereoselective synthesis of related cyclohexane (B81311) derivatives provides insights into potential methods for this compound. For example, studies on the synthesis of rac-(1R,2R)-2-ethoxycyclohexan-1-amine, a trans isomer, often involve catalytic hydrogenation of 2-ethoxycyclohexanone. evitachem.com This suggests that similar reductive strategies could be adapted for the stereoselective synthesis of the corresponding alcohol.
Green Chemistry Approaches in this compound Production
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, this translates to the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
One green approach involves the use of solid acid or base catalysts, which can be easily separated from the reaction mixture and potentially reused, minimizing waste. For instance, the acid-catalyzed etherification of cyclohexanol with ethanol could be performed using a solid-supported acid catalyst instead of a corrosive and difficult-to-remove mineral acid.
The use of environmentally friendly solvents, such as water or supercritical fluids, is another key aspect of green synthesis. Research into reactions in aqueous media, such as the chromium(III)-catalyzed addition of alcohols to α,β-unsaturated ketones, demonstrates the potential for conducting key transformations in water, reducing the reliance on volatile organic compounds. sci-hub.se
Furthermore, employing catalytic methods that operate under mild conditions (lower temperatures and pressures) can significantly reduce energy consumption. The development of highly active and selective catalysts is central to achieving this goal. For example, a patent describes a method for producing azodicarbonamide (B1663908) through an electrolytic oxidation process, highlighting a move towards safer and more environmentally friendly industrial processes which could inspire similar innovations in the synthesis of other chemicals. google.com
Research into the use of renewable resources is also a cornerstone of green chemistry. whiterose.ac.uk While not yet widely reported for this compound specifically, future research may explore the synthesis of this compound from bio-based feedstocks.
The table below summarizes some potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Catalysis | Employing reusable solid acid or base catalysts for etherification or ring-opening reactions. |
| Benign Solvents | Utilizing water or other environmentally friendly solvents to replace traditional volatile organic compounds. |
| Energy Efficiency | Developing catalytic systems that operate at lower temperatures and pressures. |
| Renewable Feedstocks | Investigating synthetic routes starting from bio-based materials. |
Chemical Reactivity and Mechanistic Studies of 2 Ethoxycyclohexan 1 Ol
Reactions Involving the Hydroxyl Functionality of 2-Ethoxycyclohexan-1-ol
The hydroxyl group is the primary site of chemical reactivity in this compound, undergoing a variety of transformations typical of secondary alcohols. cymitquimica.com These reactions include oxidation to ketones, dehydration to alkenes, and derivatization to form esters and alkyl halides. smolecule.com The presence of the neighboring ethoxy group can exert electronic and steric effects on the reactivity of the hydroxyl group.
The oxidation of this compound, a secondary alcohol, is expected to yield the corresponding ketone, 2-ethoxycyclohexan-1-one. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and scale.
Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (such as pyridinium (B92312) chlorochromate (PCC) and potassium dichromate with sulfuric acid) and other methods like the Swern and Dess-Martin periodinane oxidations. studylib.net For a molecule like this compound, milder reagents are often preferred to avoid potential side reactions involving the ether linkage.
Table 1: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent/System | Description |
|---|---|
| Chromium Trioxide (CrO₃) / Sulfuric Acid (H₂SO₄) | A strong oxidizing agent, often referred to as the Jones reagent. |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, typically used in dichloromethane. |
| Potassium Permanganate (KMnO₄) | A very strong oxidizing agent that can cleave C-C bonds under harsh conditions. |
| Dess-Martin Periodinane (DMP) | A mild and selective reagent for oxidizing primary and secondary alcohols. |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | A mild oxidation that avoids the use of heavy metals. |
In the oxidation of this compound, the reaction is highly regioselective. The oxidation occurs exclusively at the secondary alcohol functionality to form the corresponding ketone, as the ether group is stable under typical oxidation conditions for alcohols. The primary product of this reaction is 2-ethoxycyclohexanone (B1333481).
Stereoselectivity is not a factor in the product of this specific oxidation, as the reaction converts a stereocenter at the alcohol-bearing carbon into a planar carbonyl group. However, the stereochemistry of the starting material (cis- or trans-2-ethoxycyclohexan-1-ol) can influence the rate of oxidation due to differing steric environments around the hydroxyl group.
The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. cymitquimica.com This reaction typically proceeds by protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a carbocation intermediate. A base (such as water or the conjugate base of the acid catalyst) then removes a proton from an adjacent carbon to form the double bond.
The dehydration of alcohols is generally governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. libretexts.org In the case of this compound, two potential cyclohexene (B86901) derivatives can be formed: 1-ethoxycyclohex-1-ene and 3-ethoxycyclohex-1-ene. The exact ratio of these products would depend on the reaction conditions, including the acid catalyst used and the temperature. libretexts.orglibretexts.org
Table 2: Potential Products of this compound Dehydration
| Product Name | Structure | Comments |
|---|---|---|
| 1-Ethoxycyclohex-1-ene | C=C double bond between C1 and C2 | Typically the major product according to Zaitsev's rule. |
| 3-Ethoxycyclohex-1-ene | C=C double bond between C1 and C6 | Typically the minor product. |
The hydroxyl group of this compound can be readily converted into other functional groups, such as esters and alkyl halides. These derivatizations are fundamental transformations in organic synthesis.
Esterification of this compound can be achieved by reacting it with a carboxylic acid or a carboxylic acid derivative (such as an acid chloride or anhydride). smolecule.com The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org This is an equilibrium process, and the formation of the ester can be favored by removing water as it is formed.
Alternatively, for a more rapid and irreversible reaction, an acid chloride or anhydride (B1165640) can be used, typically in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. studylib.net
This compound can be converted to the corresponding alkyl halide, 1-ethoxy-2-halocyclohexane. This transformation can be accomplished using several reagents. libretexts.org With hydrogen halides (HX), the reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic substitution by the halide ion. libretexts.orgmasterorganicchemistry.com The reactivity of hydrogen halides is in the order of HI > HBr > HCl. libretexts.orglibretexts.org The mechanism of this substitution (SN1 or SN2) depends on the substrate; for a secondary alcohol like this compound, both pathways are possible, and carbocation rearrangements should be considered if an Sɴ1 pathway is operative. masterorganicchemistry.comyoutube.com
Other reagents, such as thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides, are often preferred as they provide better control and avoid the strongly acidic conditions of HX. libretexts.org These reactions typically proceed through an Sɴ2 mechanism, resulting in an inversion of stereochemistry at the carbon atom. libretexts.org
Derivatization of the Hydroxyl Group in this compound
Formation of Sulfonate Esters from this compound
The conversion of the hydroxyl group of an alcohol into a sulfonate ester is a pivotal transformation in organic synthesis, as it turns a poor leaving group (hydroxide) into an excellent one. For this compound, this is typically achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride, TsCl) or methanesulfonyl chloride (mesyl chloride, MsCl), in the presence of a base like pyridine or triethylamine. beilstein-journals.orgmasterorganicchemistry.com The base serves to neutralize the hydrogen chloride that is formed during the reaction. beilstein-journals.org
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. A crucial aspect of this reaction is that the C-O bond of the alcohol remains intact throughout the process. researchgate.net Consequently, the formation of the sulfonate ester occurs with retention of the stereochemistry at the carbon atom bearing the hydroxyl group. researchgate.netyoutube.com For instance, the reaction of a specific stereoisomer of this compound with tosyl chloride will yield the corresponding 2-ethoxycyclohexyl tosylate with the same stereochemical configuration at the carbon bonded to the oxygen.
The general reaction scheme is as follows:
This compound + p-Toluenesulfonyl chloride (in pyridine) → 2-Ethoxycyclohexyl p-toluenesulfonate + Pyridinium chloride
The reactivity of the alcohol towards tosylation can be influenced by steric hindrance. For molecules with multiple hydroxyl groups, sterically less hindered alcohols are preferentially tosylated. youtube.com In the case of this compound, the reactivity will depend on the specific stereoisomer (cis or trans) and the conformation of the cyclohexyl ring.
Table 1: Common Sulfonylating Agents for Alcohols
| Reagent Name | Abbreviation | Structure of Sulfonyl Group | Leaving Group Formed |
| p-Toluenesulfonyl chloride | TsCl | Tosyl (Ts) | Tosylate (OTs) |
| Methanesulfonyl chloride | MsCl | Mesyl (Ms) | Mesylate (OMs) |
| Trifluoromethanesulfonyl chloride | TfCl | Triflyl (Tf) | Triflate (OTf) |
Reactivity of the Ether Moiety within this compound
Ethers are generally considered to be relatively unreactive functional groups, which makes them useful as solvents for many chemical reactions. doi.org However, the ether linkage in this compound can be cleaved under harsh conditions, typically by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). nih.govopenstax.org Hydrochloric acid (HCl) is generally not effective for this purpose. sci-hub.se
The cleavage of the ether bond involves the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). Following this protonation, a nucleophilic substitution reaction occurs where the halide ion (Br⁻ or I⁻) attacks one of the adjacent carbon atoms. The regioselectivity of this cleavage depends on the nature of the carbon atoms attached to the ether oxygen and the reaction mechanism (S_N1 or S_N2).
For this compound, the carbon of the ethoxy group is a primary carbon, while the carbon of the cyclohexane (B81311) ring is a secondary carbon.
S_N2 Mechanism: In an S_N2 pathway, the halide nucleophile will attack the less sterically hindered carbon atom. In this case, the attack would preferentially occur at the primary carbon of the ethyl group, leading to the formation of iodoethane (B44018) and 2-hydroxycyclohexanol (if the hydroxyl group was protected) or subsequent reaction products.
S_N1 Mechanism: If the reaction were to proceed via an S_N1 mechanism, it would involve the formation of a carbocation at the more substituted and stable position. A secondary carbocation on the cyclohexane ring would be more stable than a primary carbocation on the ethyl group. However, S_N1 reactions for ether cleavage typically require a tertiary, benzylic, or allylic carbon adjacent to the ether oxygen to stabilize the carbocation intermediate. nih.gov
Therefore, the cleavage of the ethoxy group in this compound with HBr or HI is expected to proceed primarily through an S_N2 mechanism, yielding bromoethane (B45996) or iodoethane and a cyclohexanediol derivative.
Ring-Opening Chemistry and Oxirane Formation from this compound
One of the most significant aspects of the reactivity of this compound is its ability to be converted into a corresponding epoxide (oxirane). This transformation typically proceeds through a two-step sequence involving the initial conversion of the hydroxyl group into a good leaving group, such as a tosylate, as described in section 3.1.3.3.
Once the tosylate is formed, treatment with a strong, non-nucleophilic base can induce an intramolecular S_N2 reaction. The base removes the proton from the remaining hydroxyl group (in a diol precursor) or, in the case of a pre-existing alkoxide, the alkoxide oxygen acts as an internal nucleophile. This nucleophile then attacks the carbon atom bearing the tosylate leaving group, displacing the tosylate and forming a three-membered epoxide ring. For this intramolecular cyclization to occur, the reacting groups must be able to adopt an anti-periplanar conformation. For instance, the tosylate of trans-2-methylcyclohexanol (B1360119) can eliminate to give 3-methylcyclohexene, whereas the cis-isomer gives mainly 1-methylcyclohexene. pearson.com
The formation of the oxirane ring from a halohydrin is also a well-established method. doi.org This suggests that if this compound were converted to a halohydrin, subsequent treatment with a base would also yield the corresponding epoxide. The high ring strain of the resulting epoxide, a 7-oxabicyclo[4.1.0]heptane derivative, makes it highly susceptible to subsequent reactions. evitachem.com
Nucleophilic Reactions with the Epoxide Functionality in this compound
The epoxide derived from this compound, a substituted 7-oxabicyclo[4.1.0]heptane, is a versatile intermediate that can undergo ring-opening reactions with a wide array of nucleophiles. evitachem.com The regioselectivity and stereochemistry of these reactions are dependent on whether the reaction is carried out under acidic or basic/neutral conditions. chemistrysteps.comlibretexts.org
Under Basic or Neutral Conditions:
Table 2: Regioselectivity of Nucleophilic Attack on an Unsymmetrical Epoxide
| Reaction Condition | Site of Nucleophilic Attack | Mechanism | Product |
| Basic/Neutral (Strong Nucleophile) | Less substituted carbon | S_N2 | trans-diol or substituted alcohol |
| Acidic (Weak Nucleophile) | More substituted carbon (if tertiary) | S_N1-like | trans-diol or substituted alcohol |
For the epoxide of this compound, the ethoxy group at C1 makes this carbon tertiary-like in its electronic environment. However, steric factors would still direct a strong nucleophile to the less hindered C2 position.
Under Acidic Conditions:
In an acidic medium, the epoxide oxygen is first protonated, making it a much better leaving group. libretexts.org The nucleophile then attacks the protonated epoxide. The regioselectivity of this attack on unsymmetrical epoxides is more complex. If one of the epoxide carbons is tertiary, the nucleophilic attack occurs preferentially at the more substituted carbon. libretexts.org This is because the transition state has significant S_N1 character, with a partial positive charge being better stabilized on the more substituted carbon. libretexts.org The attack still occurs from the backside, resulting in a trans product. libretexts.org For the epoxide derived from this compound, the C1 carbon bearing the ethoxy group would be considered the more substituted position, and thus, under acidic conditions, nucleophilic attack would likely occur at this site.
Thermodynamics of Oxirane Ring Formation in this compound Analogues
The epoxidation of alkenes is generally an exothermic process. The stability of the resulting epoxide can be influenced by the substituents on the ring. Theoretical studies on the epoxidation of 1-substituted 3-cyclohexenes have shown that the thermodynamic stability of the resulting cis- and trans-epoxides can be evaluated using molecular mechanics methods. researchgate.net The relative stability is determined by steric interactions between the substituent and the oxirane ring.
Stereochemical Investigations and Conformational Analysis of 2 Ethoxycyclohexan 1 Ol
Elucidation of Stereoisomers of 2-Ethoxycyclohexan-1-ol
The structure of this compound contains two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring. The C1 atom is bonded to the hydroxyl (-OH) group, and the C2 atom is bonded to the ethoxy (-OCH2CH3) group. The presence of two distinct stereocenters means that the compound can exist as a total of four stereoisomers. These stereoisomers comprise two diastereomeric pairs: cis and trans. Each diastereomer, in turn, consists of a pair of enantiomers.
The cis and trans nomenclature for disubstituted cyclohexanes refers to the relative orientation of the two substituents with respect to the plane of the ring. In the cis-isomer, both the hydroxyl and ethoxy groups are on the same side of the ring. In the trans-isomer, they are on opposite sides.
The four stereoisomers are:
(1R,2S)-2-Ethoxycyclohexan-1-ol and (1S,2R)-2-Ethoxycyclohexan-1-ol : This pair of enantiomers constitutes the cis-diastereomer.
(1R,2R)-2-Ethoxycyclohexan-1-ol and (1S,2S)-2-Ethoxycyclohexan-1-ol : This pair of enantiomers constitutes the trans-diastereomer. nih.govchemspider.com
| layersDiastereomer | flipEnantiomeric Pair | settingsAbsolute Configuration |
|---|---|---|
| cis | Enantiomer 1 | (1R, 2S) |
| Enantiomer 2 | (1S, 2R) | |
| trans | Enantiomer 1 | (1R, 2R) |
| Enantiomer 2 | (1S, 2S) |
Conformational Preferences of the Cyclohexane Ring in this compound
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The spatial arrangement and energetic stability of these conformers are influenced by steric and electronic effects.
For trans-2-Ethoxycyclohexan-1-ol , the most stable conformation is the one where both the hydroxyl and ethoxy groups occupy equatorial positions. This diequatorial arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the groups were in axial positions. The alternative diaxial conformation is significantly higher in energy and thus negligibly populated at equilibrium.
For cis-2-Ethoxycyclohexan-1-ol , the situation is more complex. Due to the cis relationship, one substituent must be in an axial position while the other is equatorial in any given chair conformation. This leads to a conformational equilibrium between two different chair forms. The relative stability of these two conformers depends on the steric bulk of the hydroxyl and ethoxy groups. The conformer where the larger group (ethoxy) occupies the more spacious equatorial position is generally favored.
However, an important electronic effect in cis-1,2-disubstituted cyclohexanols is the potential for intramolecular hydrogen bonding. nih.govresearchgate.net In the conformer where the hydroxyl group is axial and the ethoxy group is equatorial, an intramolecular hydrogen bond can form between the hydrogen of the -OH group and the oxygen of the -OEt group. This interaction can stabilize this particular conformer, potentially shifting the equilibrium. The strength of this hydrogen bond is influenced by factors like solvent polarity; non-polar solvents tend to favor the hydrogen-bonded conformer. nih.gov
| layersIsomer | event_seatConformer | settings_accessibilitySubstituent Positions (OH, OEt) | assessmentRelative Stability |
|---|---|---|---|
| trans | Conformer 1 | (eq, eq) | Most Stable |
| Conformer 2 | (ax, ax) | Least Stable | |
| cis | Conformer 1 | (ax, eq) | In Equilibrium (Potentially H-bonded) |
| Conformer 2 | (eq, ax) | In Equilibrium |
Influence of Stereochemistry on the Reactivity of this compound
The stereochemistry and resulting conformational preferences of the this compound isomers have a profound impact on their chemical reactivity. The accessibility of the hydroxyl and ethoxy groups is dictated by their axial or equatorial orientation.
Equatorial substituents are generally more sterically accessible to reagents than axial ones, which are shielded by the two other axial hydrogens on the same side of the ring. Therefore, reactions such as esterification or oxidation of the hydroxyl group are often faster for conformers where the -OH group is in an equatorial position. For trans-2-ethoxycyclohexan-1-ol, the hydroxyl group resides almost exclusively in the equatorial position, making it readily available for reaction. For the cis-isomer, the reactivity would be a weighted average based on the population of the two chair conformers at equilibrium.
Elimination reactions, such as acid-catalyzed dehydration, are particularly sensitive to stereochemistry. The E2 (bimolecular elimination) mechanism, which is common under basic conditions (e.g., after converting the alcohol to a better leaving group like a tosylate), requires an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. vaia.comlibretexts.org
In trans-2-ethoxycyclohexan-1-ol , the diequatorial conformer does not have the necessary anti-periplanar relationship between the leaving group (e.g., -OTs at C1) and adjacent hydrogens (at C2 or C6). The molecule must flip to the high-energy diaxial conformation for the E2 reaction to occur. libretexts.org
In cis-2-ethoxycyclohexan-1-ol , the conformer with an axial leaving group and an equatorial ethoxy group has an axial hydrogen on the adjacent carbon (C6) that is anti-periplanar, allowing for a relatively facile E2 elimination. This often leads to different reaction rates and sometimes different regiochemical outcomes when comparing the dehydration of cis and trans isomers under base-promoted conditions. vaia.com
Chiral Resolution Techniques for this compound Enantiomers
Since the synthesis of this compound from achiral starting materials typically results in a racemic mixture (an equal mix of enantiomers), methods for separating, or resolving, these enantiomers are essential for obtaining optically pure compounds. spcmc.ac.inlibretexts.org
Two primary strategies are employed for the resolution of racemic alcohols:
Chemical Resolution via Diastereomer Formation : This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid or its derivative. libretexts.orglibretexts.orglibretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers (in this case, diastereomeric esters). Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like fractional crystallization or chromatography. wikipedia.org After separation, the ester linkage is cleaved (e.g., by hydrolysis) to yield the separated, enantiomerically pure alcohol and the recovered chiral resolving agent. libretexts.orgbeilstein-journals.org
Chiral Chromatography : This is a modern and powerful technique for separating enantiomers directly. researchgate.net The method utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. scirp.orgphenomenex.comacs.org The enantiomers of the racemic mixture interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation. researchgate.net This technique can be used for both analytical quantification of enantiomeric purity and for preparative-scale separation. scirp.orgnih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Ethoxycyclohexan 1 Ol
X-ray Diffraction Analysis of Crystalline Forms of 2-Ethoxycyclohexan-1-ol
Crystal Structure Determination and Atomic Binding Environments in this compound
While the synthesis and use of this compound are documented, and general statements confirm that X-ray diffraction studies have been conducted on its crystalline forms, detailed crystallographic data such as unit cell parameters, space group, and specific atomic coordinates for the parent molecule are not widely available in public crystallographic databases. researchgate.net
The determination of its crystal structure would involve irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. This analysis would reveal the exact conformation of the cyclohexane (B81311) ring, which typically adopts a stable chair conformation to minimize steric strain. It would also define the stereochemical relationship between the hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups, indicating whether they are in a cis (on the same side of the ring) or trans (on opposite sides) configuration. Furthermore, the analysis would detail the atomic binding environment, including the precise bond lengths of C-C, C-H, C-O, and O-H bonds, as well as the bond angles throughout the molecule. Analysis of the crystal packing would also elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which significantly influences the physical properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectral Interpretation for this compound
The ¹H NMR spectrum of this compound provides a wealth of information based on chemical shifts, signal multiplicity (splitting patterns), and integration values. Each unique proton environment in the molecule produces a distinct signal.
The key expected signals are:
Hydroxyl Proton (-OH): A broad singlet, typically appearing in the δ 1-5 ppm range. Its chemical shift can vary with concentration and solvent due to hydrogen bonding.
Ethoxy Group Protons (-OCH₂CH₃): This group gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) adjacent to the oxygen atom (typically δ 3.4-3.6 ppm) and a triplet for the terminal methyl protons (-CH₃) (typically δ 1.1-1.3 ppm). The quartet-triplet pattern is characteristic of an ethyl group.
Cyclohexane Ring Protons (C₆H₁₀): The ten protons on the cyclohexane ring produce a complex series of overlapping multiplets, generally found in the δ 1.2-2.2 ppm range. The protons on the carbons bearing the hydroxyl and ethoxy groups (C1-H and C2-H) are deshielded and appear further downfield, typically in the δ 3.2-3.8 ppm region. The exact chemical shifts and coupling constants depend on their axial or equatorial positions and the cis/trans stereochemistry of the substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (ethoxy) | ~ 1.2 | Triplet |
| Cyclohexane ring (-CH₂-)₄ | ~ 1.2 - 2.2 | Multiplet |
| -OH | ~ 1.0 - 5.0 | Broad Singlet |
| H-1, H-2 (-CHOH, -CHOCH₂-) | ~ 3.2 - 3.8 | Multiplet |
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Since this compound has 8 carbon atoms, up to 8 distinct signals can be expected, depending on molecular symmetry.
Carbons bonded to Oxygen (C-1 and C-2): The carbons directly attached to the electronegative oxygen atoms of the hydroxyl and ethoxy groups are significantly deshielded and appear furthest downfield, typically in the δ 70-85 ppm range.
Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) appears around δ 60-70 ppm, while the methyl carbon (-CH₃) is found much further upfield, around δ 15 ppm.
Cyclohexane Ring Carbons (C-3, C-4, C-5, C-6): The remaining four carbon atoms of the cyclohexane ring typically resonate in the δ 20-40 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (ethoxy) | ~ 15 |
| Cyclohexane ring (C-3, C-4, C-5, C-6) | ~ 20 - 40 |
| -OCH₂- (ethoxy) | ~ 64 |
| C-1 (-CHOH) | ~ 70 - 80 |
Note: Specific chemical shifts for a given isomer can be found in spectral databases. PubChem, for example, lists spectral information for the trans-isomer. nih.gov
Advanced 2D NMR Techniques for Structural Confirmation of this compound
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.comepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu In a COSY spectrum of this compound, cross-peaks would appear between the H-1 and H-2 protons, and between H-2 and the protons on C-3. It would also show correlations among the interconnected protons of the cyclohexane ring and between the -OCH₂- and -CH₃ protons of the ethoxy group, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. sdsu.eduresearchgate.net An HSQC spectrum would show a cross-peak connecting each proton signal (on the ¹H axis) to its corresponding carbon signal (on the ¹³C axis). This allows for the definitive assignment of each carbon atom that has a proton attached, for example, linking the ¹H signal at ~3.5 ppm to the ¹³C signal at ~64 ppm, confirming both as the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. sdsu.edu It is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together molecular fragments. For this compound, an HMBC spectrum would show correlations from the ethoxy methyl protons to the ethoxy methylene carbon, and from the ethoxy methylene protons to the C-2 carbon of the cyclohexane ring, confirming the attachment point of the entire ethoxy group.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by the presence of key absorption bands corresponding to its alcohol and ether functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H stretch, broad | Alcohol (-OH) |
| 3000 - 2850 | C-H stretch | Alkane (C-H) |
The most prominent feature is a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. smolecule.com The region between 3000 and 2850 cm⁻¹ contains multiple sharp peaks due to the C-H stretching vibrations of the cyclohexane ring and the ethyl group. A strong, distinct absorption band in the 1150-1050 cm⁻¹ range corresponds to the C-O stretching vibrations of both the ether and the secondary alcohol groups. academie-sciences.fr
Mass Spectrometry (MS) Characterization of this compound
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds, providing valuable information about the molecular weight and fragmentation patterns. For this compound, which has a molecular formula of C₈H₁₆O₂ and a monoisotopic mass of approximately 144.115 Da, the mass spectrum reveals key structural features through its distinct fragmentation pathways. chemspider.comwebqc.orgnist.gov The molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) of 144.
The fragmentation of this compound is governed by the presence of the hydroxyl and ethoxy functional groups on the cyclohexane ring. The initial ionization process typically involves the removal of a non-bonding electron from one of the oxygen atoms, leading to the formation of the molecular ion. Subsequent fragmentation of this ion proceeds through several characteristic pathways common to cyclic alcohols and ethers. whitman.eduuga.edu
Fragmentation Patterns and Isotopic Abundance in this compound
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a detailed fingerprint of the molecule. The primary fragmentation routes involve the cleavage of bonds adjacent to the oxygen atoms (α-cleavage), the loss of neutral molecules such as water and ethene, and ring cleavage events. whitman.eduddugu.ac.in While a direct experimental mass spectrum for this compound is not widely published, the expected fragmentation can be predicted based on the well-established principles of mass spectrometry for similar compounds like 2-methoxycyclohexan-1-ol. smolecule.com
One of the most prominent initial fragmentation steps for alcohols is the loss of a water molecule (H₂O), with a mass of 18 Da. This occurs via a rearrangement process involving the hydroxyl group and a neighboring hydrogen atom, leading to the formation of a radical cation with an m/z of 126.
Another significant fragmentation pathway for ethers is the α-cleavage, where the bond between an alkyl group and the ether oxygen is broken. In the case of this compound, this can result in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion at m/z 99. Alternatively, cleavage of the C-O bond within the ethoxy group can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 99.
Further fragmentation of the cyclohexane ring can also occur. A characteristic fragmentation for cyclic alcohols involves a complex ring cleavage that can produce a stable ion at m/z 57. whitman.edu
The table below outlines the predicted major fragment ions for this compound.
| m/z | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |
| 144 | [C₈H₁₆O₂]⁺ | - | Molecular Ion |
| 126 | [C₈H₁₄O]⁺ | H₂O | Dehydration |
| 115 | [C₇H₁₁O]⁺ | C₂H₅ | α-Cleavage (Loss of ethyl radical) |
| 99 | [C₆H₁₁O]⁺ | OC₂H₅ | Cleavage of the ethoxy group |
| 81 | [C₆H₉]⁺ | H₂O, C₂H₅ | Dehydration followed by loss of ethyl radical |
| 71 | [C₄H₇O]⁺ | C₄H₉O | Ring Cleavage |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | C₄H₇O₂ or C₅H₁₁O₂ | Complex Ring Cleavage |
Isotopic Abundance
The presence of isotopes, primarily ¹³C and ¹⁸O, gives rise to small peaks at masses higher than the monoisotopic molecular ion peak ([M]⁺). These are referred to as the [M+1] and [M+2] peaks, respectively. The relative abundance of these isotopic peaks can be calculated based on the natural abundances of the isotopes. For this compound (C₈H₁₆O₂), the expected abundances of the isotopic peaks relative to the molecular ion peak can be estimated. whoi.edulibretexts.org
The [M+1] peak arises from the presence of one ¹³C atom or one ¹⁷O atom in the molecule. The natural abundance of ¹³C is approximately 1.1%, and that of ¹⁷O is about 0.04%. Given the eight carbon atoms in the molecule, the contribution to the [M+1] peak is dominated by ¹³C.
The [M+2] peak is primarily due to the presence of two ¹³C atoms, one ¹⁸O atom (natural abundance ~0.2%), or one ¹³C and one ¹⁷O atom.
The predicted relative intensities of the main isotopic peaks for the molecular ion of this compound are presented in the table below.
| Ion | Relative Intensity (%) | Contributing Isotopes |
| [M]⁺ | 100 | ¹²C, ¹⁶O |
| [M+1]⁺ | ~8.98 | ¹³C, ¹⁷O |
| [M+2]⁺ | ~0.57 | ¹³C₂, ¹⁸O |
These calculated isotopic abundances are crucial for confirming the elemental composition of the molecular ion and distinguishing it from other potential isobaric compounds. libretexts.org
Computational Chemistry and Predictive Modeling of 2 Ethoxycyclohexan 1 Ol
Quantum Chemical Calculations on 2-Ethoxycyclohexan-1-ol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For this compound, while extensive dedicated research is limited, we can utilize computed data from various chemical databases to build a foundational understanding. These parameters are crucial for developing more complex models like QSAR and machine learning.
A collection of computed properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | lookchem.comnih.govnih.govchemspider.com |
| Molecular Weight | 144.21 g/mol | nih.gov |
| XLogP3 | 1.1 | lookchem.comnih.gov |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Rotatable Bond Count | 2 | lookchem.com |
| Topological Polar Surface Area | 29.5 Ų | nih.gov |
| Complexity | 93.3 | lookchem.comnih.gov |
| Exact Mass | 144.115029749 Da | lookchem.comnih.gov |
The electronic structure of a molecule, specifically the distribution of electrons in molecular orbitals, dictates its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these frontier orbitals is an indicator of molecular stability and reactivity.
This compound possesses two key functional groups: a secondary alcohol and an ether. This structure allows it to undergo a variety of chemical transformations. Computational chemistry can be a powerful tool to predict the mechanisms and feasibility of these reactions.
Dehydration: In the presence of a strong acid and heat, the alcohol can undergo dehydration to form an alkene. core.ac.uk The mechanism (E1 or E2) and the regioselectivity of the resulting double bond can be investigated using computational models to determine transition state energies.
Oxidation: The secondary alcohol group can be oxidized to form a ketone, specifically 2-ethoxycyclohexanone (B1333481).
Ether Cleavage: The ether linkage can be cleaved under harsh conditions, such as with strong acids like HBr or HI, to yield an alcohol and a haloalkane. lookchem.com Computational modeling could predict which C-O bond is more likely to break by analyzing the stability of potential carbocation intermediates or the steric hindrance at the reaction centers. lookchem.com
Synthesis: The synthesis of trans-2-ethoxycyclohexanol can be achieved via methods like alkoxymercuration-demercuration or the Williamson ether synthesis. uou.ac.in DFT calculations, combined with microkinetic simulations, have been effectively used to elucidate the detailed mechanisms of other organic syntheses, such as for active pharmaceutical ingredients, and could be applied to optimize the synthesis of this compound. rsc.org
Electronic Structure and Molecular Orbitals of this compound
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the examination of how a molecule like this compound would behave and interact with its environment, such as in a solvent or near a biological receptor.
Specific MD simulation studies focused solely on this compound are not prominent in the available literature. However, MD simulations are a standard tool for investigating related systems. For example, they have been employed to understand the interactions of cyclohexanone (B45756) analogs with biological targets and to study the dissolution of biopolymers in ionic liquids, which involves complex hydrogen-bonding networks. pcbiochemres.comresearchgate.net Such simulations could, in principle, be used to model the solvation of this compound in different media or to understand its binding dynamics within the active site of an enzyme or an olfactory receptor.
Quantitative Structure-Activity Relationships (QSAR) for this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, or electronic properties.
While a specific QSAR model for this compound has not been identified, the principles of QSAR have been applied to its structural analogues, such as cyclohexane (B81311) derivatives. For example, QSAR studies on 2,6-bis(arylidene)cyclohexanones and cyclohexane-1,3-dione derivatives have been conducted to predict their anti-leukemia and anti-cancer activities, respectively. nih.gov These studies often use multiple linear regression (MLR) or artificial neural networks (ANN) to build the model. nih.govacs.org The molecular descriptors used in these models include electronic properties like HOMO and LUMO energies, as well as physicochemical properties like the number of hydrogen bond acceptors (HBA) and the polar surface area (PSA). nih.gov The computed descriptors available for this compound (as shown in Table 6.1) could serve as input for developing new QSAR models to predict its biological or sensory properties.
Machine Learning Approaches in Predicting Properties and Behavior of this compound
Machine learning (ML) is increasingly being used to predict a wide range of molecular properties, from physicochemical characteristics to biological activities like odor perception. nih.govmdpi.com These advanced computational models can learn complex patterns from large datasets of chemical structures and their associated properties.
Various ML models, including random forests and neural networks, are trained on databases of molecules described by thousands of chemical features or molecular fingerprints. nih.gov These models have shown success in predicting odor characteristics, which is a complex biological endpoint. acs.orgnih.govresearchgate.net
A notable application of machine learning in the context of this compound is in the computational screening for olfactory activity. In a study focused on identifying novel honey bee repellents, a machine learning model was developed to predict aversive olfactory responses based on molecular structure.
In this research, the (1R,2R)-2-ethoxycyclohexan-1-ol isomer was one of the compounds evaluated. nih.gov The methodology involved creating 3D geometries of a vast number of compounds and optimizing them using the Merck molecular force field (MMFF94). nih.gov Subsequently, a large set of 2D and 3D chemical features describing properties like molecular shape and intermolecular forces were calculated. nih.gov These features were used to train an AI model on existing bee behavior data. The model was then used to screen a chemical space of over 50 million compounds to identify potential repellent candidates. nih.gov This work demonstrates a powerful, data-driven approach to discover molecules with specific olfactory effects, successfully identifying this compound as a compound of interest in this context. nih.gov
Applications of 2 Ethoxycyclohexan 1 Ol in Advanced Organic Synthesis
2-Ethoxycyclohexan-1-ol as an Intermediate in Multi-Step Syntheses
In the realm of multi-step organic synthesis, the utility of a starting material is often defined by its ability to undergo selective transformations. This compound serves as an effective intermediate due to the differential reactivity of its hydroxyl and ethoxy groups. The hydroxyl group, being more reactive, provides a handle for a variety of chemical modifications.
A primary strategy in multi-step synthesis involves the conversion of the alcohol's hydroxyl group into a better leaving group, facilitating subsequent nucleophilic substitution reactions. This is a crucial step for building more complex carbon skeletons or introducing new functional groups. Common reagents for this transformation include thionyl chloride (SOCl₂) for creating an alkyl chloride and phosphorus tribromide (PBr₃) for an alkyl bromide. libretexts.org Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). libretexts.org Tosylates are excellent leaving groups, often preferred for their stability and crystalline nature.
Another key role as an intermediate involves the protection of the hydroxyl group. When another part of a molecule needs to undergo a reaction that the hydroxyl group would interfere with, the -OH group can be temporarily "masked." A common method is the formation of a silyl (B83357) ether, for instance, by reacting this compound with a silyl halide like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl). These protecting groups are robust under many reaction conditions but can be easily removed when desired. Downstream products such as Trimethyl-<2-ethoxy-cyclohexyloxy>-silan have been noted, indicating this synthetic strategy. lookchem.com
These transformations underscore the role of this compound as a versatile intermediate, allowing chemists to sequentially elaborate the molecule toward a final target.
Table 1: Key Transformations of this compound as a Synthetic Intermediate This table is interactive. You can sort and filter the data.
| Transformation | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Chlorination | Thionyl Chloride (SOCl₂) | 2-Chloro-1-ethoxycyclohexane | Creates an alkyl halide for Sₙ2 reactions. |
| Bromination | Phosphorus Tribromide (PBr₃) | 2-Bromo-1-ethoxycyclohexane | Forms an alkyl bromide, another good substrate for substitution. |
| Tosylation | p-Toluenesulfonyl Chloride (TsCl) | 2-Ethoxycyclohexyl tosylate | Converts the hydroxyl to an excellent leaving group. libretexts.org |
Stereocontrol and Chirality Transfer in Reactions Involving this compound
The cyclohexane (B81311) ring of this compound is substituted at two adjacent carbons, giving rise to stereoisomerism. The compound can exist as two diastereomers: cis, where the hydroxyl and ethoxy groups are on the same face of the ring, and trans, where they are on opposite faces. Each of these diastereomers is chiral and can be resolved into a pair of enantiomers.
This inherent stereochemistry is a critical feature for advanced synthesis, as it can be used to control the stereochemical outcome of subsequent reactions. The spatial arrangement of the existing stereocenters can direct the approach of incoming reagents to a specific face of the molecule, a phenomenon known as substrate-controlled stereoselectivity. For example, if the hydroxyl group is used to direct an epoxidation reaction on a nearby double bond (not present in the parent molecule but achievable through derivatization), the cis or trans relationship would dictate the stereochemistry of the resulting epoxide.
Furthermore, if a single, pure enantiomer of this compound is used as the starting material, its chirality can be transferred to the product, a process known as chirality transfer. This is fundamental in asymmetric synthesis, where the goal is to produce a final product as a single enantiomer, a common requirement for pharmaceuticals. The use of specific, well-defined stereoisomers like (1R,2R)-2-ethoxycyclohexan-1-ol or (1R,2S)-2-ethoxycyclohexan-1-ol allows for the synthesis of enantiomerically pure target molecules without the need for chiral catalysts or resolving agents in later steps. nih.govnih.gov
Table 2: Known Stereoisomers of this compound This table is interactive. You can sort and filter the data.
| Isomer Name | Stereochemistry | PubChem CID | Significance |
|---|---|---|---|
| (1R,2R)-2-ethoxycyclohexan-1-ol | trans | 10920634 | A specific enantiomer used for chirality transfer. nih.gov |
| (1S,2S)-2-ethoxycyclohexan-1-ol | trans | Not available | The enantiomer of the (1R,2R) isomer. |
| (1R,2S)-2-ethoxycyclohexan-1-ol | cis | 92163948 | A specific diastereomer with distinct reactivity. nih.gov |
Utilization of this compound in the Synthesis of Cyclic Ethers
A significant application of this compound is its use as a precursor for the synthesis of cyclic ethers. cymitquimica.com The molecular structure of this compound contains the necessary atoms to form a new heterocyclic ring via intramolecular cyclization.
One of the most fundamental methods to achieve this is through an intramolecular Williamson ether synthesis. This two-step process would first involve the conversion of the hydroxyl group into a good leaving group, such as a halide (bromide or chloride) or a tosylate, as described in section 7.1. libretexts.org In the second step, the addition of a strong, non-nucleophilic base deprotonates the remaining starting alcohol (if any is used as the nucleophile) or, more commonly, a separate nucleophile attacks the carbon bearing the leaving group. In an intramolecular variant, if the molecule contains both the nucleophile (alkoxide) and the leaving group, it can cyclize. youtube.com For this compound, this would typically involve a reaction where the hydroxyl is converted to a leaving group, and then an internal nucleophile (which would need to be introduced to the molecule) forms the cyclic ether.
A more direct route is acid-catalyzed intramolecular dehydration. Heating the alcohol in the presence of a strong acid like sulfuric acid can lead to the elimination of a water molecule and subsequent ring closure to form a bicyclic ether. libretexts.org The specific structure of the resulting ether would depend on which atoms participate in the ring formation.
Research has also pointed to the conversion of this compound into cyclic ethers such as tetrahydrofuran (B95107) and ethylene (B1197577) oxide derivatives, potentially through dehydrogenation reactions with specific catalysts. smolecule.com
Table 3: Potential Synthetic Routes to Cyclic Ethers This table is interactive. You can sort and filter the data.
| Synthetic Strategy | Description | Key Reagents | Potential Product Type |
|---|---|---|---|
| Intramolecular Williamson Ether Synthesis | Two-step: activation of -OH, then base-promoted cyclization. | 1. TsCl or PBr₃2. Strong base (e.g., NaH) | Fused or spirocyclic ethers. youtube.com |
| Acid-Catalyzed Dehydration | Heating with strong acid promotes intramolecular cyclization via loss of water. | H₂SO₄ or H₃PO₄, heat | Bicyclic ethers. libretexts.org |
Development of Novel Chemical Entities Utilizing this compound as a Precursor
Beyond its role in synthesizing known structural motifs, this compound is a valuable starting point for the development of novel chemical entities with potential applications in materials science and medicinal chemistry. Its cyclohexane core is a common scaffold in many bioactive molecules, and the alkoxy substituent can influence properties like lipophilicity and metabolic stability.
One area of development is in the synthesis of novel amino acids. For example, patent literature describes the synthesis of 4-alkoxy-cyclohexane-1-amino-carboxylic acid derivatives. google.com While this involves a different isomer (4-ethoxy), it highlights the utility of the ethoxy-cyclohexane scaffold in creating non-proteinogenic amino acids, which are building blocks for peptidomimetics and other pharmaceutically relevant compounds. The 2-ethoxy isomer could similarly be a precursor to a new class of amino acids with a distinct substitution pattern.
In materials science, there is potential for using this compound to create new polymers and surfactants. Research into generating surfactants from renewable resources has involved the ring-opening of epoxides derived from cyclic structures. core.ac.uk this compound could be converted to its corresponding epoxide (an oxirane fused to the cyclohexane ring). This reactive intermediate could then be polymerized through ring-opening polymerization with various initiators to create novel polyethers with tailored properties for use as surfactants or other advanced materials. core.ac.uk
The development of these new entities showcases the versatility of this compound as a precursor, extending its utility beyond classical organic synthesis into the creation of functional molecules with unique properties.
Exploration of Biological Activity for Research Applications of 2 Ethoxycyclohexan 1 Ol
In Vitro Cellular Responses to 2-Ethoxycyclohexan-1-ol
The response of cells to this compound in a laboratory setting is a fundamental area of study to determine its biological relevance.
The evaluation of a compound's cytotoxicity against cell lines is a primary step in assessing its potential as a therapeutic agent or to understand its safety profile. While direct studies on the cytotoxic effects of this compound on specific cell lines like the human breast cancer cell line MCF-7 are not extensively documented in the reviewed literature, the established methodologies for such investigations provide a clear framework.
Typically, a cytotoxicity study would involve treating MCF-7 cells with a range of concentrations of the compound. The half-maximal inhibitory concentration (IC50) value would then be determined using assays like the MTT assay. For context, studies on other compounds, such as caffeic acid and gallic acid, have demonstrated cytotoxic effects on MCF-7 cells, with IC50 values of 159 and 18 µg/ml, respectively. nih.gov Such studies also often investigate morphological changes and the expression of genes related to apoptosis, like p53, p21, and Mcl-1, to elucidate the mechanism of cell death. nih.gov A similar investigative approach for this compound would be necessary to characterize its in vitro cellular effects.
Chemoreception and Olfactory Studies of this compound
The study of how organisms perceive and respond to chemical signals from their environment is a key area where this compound has been investigated.
Recent research has identified (1R,2R)-2-ethoxycyclohexan-1-ol as a potential repellent for honey bees (Apis mellifera). researchgate.net In a study that used a machine-learning model to predict aversive odorants from their chemical structure, this compound was among those identified. researchgate.netbiorxiv.org Subsequent behavioral assays in the laboratory and in the field with freely foraging honey bees confirmed the repellent properties of several of the predicted compounds. researchgate.netbiorxiv.org For some of the tested repellent compounds, bees drank significantly less honey from a source treated with the compound compared to a control source. biorxiv.org Interestingly, when seven of the top candidate honey bee repellents were tested on the fruit fly, Drosophila melanogaster, the flies did not show any behavioral aversion, suggesting a degree of species specificity. biorxiv.org
Table 1: Behavioral Response of Honey Bees to Predicted Repellent Odorants
| Compound | Predicted Repellent Activity | Behavioral Assay Outcome in Honey Bees |
|---|
Note: This table is a representation of findings from the cited research.
The ability of the honey bee's olfactory system to distinguish between different volatile compounds is based on the complex interaction between the chemical structure of an odorant and a large family of odorant receptors. researchgate.netbiorxiv.org The honey bee genome contains over 180 genes for these receptors, allowing them to perceive a vast array of chemical signals. researchgate.netbiorxiv.org The prediction of this compound as a repellent was based on a machine-learning model that analyzed the relationship between 3D molecular structures and their potential to repel honey bees. biorxiv.org This suggests that specific structural features of this compound are responsible for its interaction with the honey bee's olfactory receptors, leading to a repellent behavioral response. The complexity of the insect olfactory system, where a single odorant can activate multiple receptors, presents a significant challenge in pinpointing the exact structure-activity relationships. biorxiv.org
Behavioral Assays in Model Organisms (e.g., Honey Bees, Drosophila)
Potential Interactions of this compound with Biological Systems at a Molecular Level
Understanding how this compound interacts with biological molecules like enzymes can provide insight into its mechanisms of action.
While direct experimental studies on the inhibition of specific enzymes by this compound are limited, the conceptual basis for such interactions can be drawn from related compounds. For instance, the related compound rac-(1R,2R)-2-ethoxycyclohexan-1-amine has been investigated for its potential role in enzyme inhibition. evitachem.com The proposed mechanism for this amine involves the ethoxy and amine groups binding to the active sites of enzymes or receptors, thereby altering their activity. evitachem.com
Furthermore, a study on the chemical composition of Alocasia longiloba identified a different, more complex cyclohexanol (B46403) derivative, 1-Ethynyl-3,trans(1,1-dimethylethyl)-4,cis-methoxycyclohexan-1-ol, among compounds with potential xanthine (B1682287) oxidase inhibitory activity. semanticscholar.org Xanthine oxidase is a key enzyme in purine (B94841) metabolism. semanticscholar.org This suggests that the cyclohexanol scaffold, when appropriately substituted, can interact with enzyme active sites. A conceptual framework for studying this compound as an enzyme inhibitor would therefore involve screening it against a panel of enzymes to identify potential targets. Subsequent mechanistic studies would focus on the kinetics of inhibition and the structural basis of the interaction, likely involving the hydroxyl and ethoxy functional groups of the molecule.
Receptor Binding Profiling (Conceptual Framework)
While comprehensive receptor binding data for this compound is not extensively documented in publicly accessible scientific literature, a conceptual framework for its potential biological interactions can be constructed based on the principles of structure-activity relationships (SAR) and data from structurally analogous compounds, such as other alkyl-substituted cyclohexanols. This framework provides a theoretical basis for predicting which receptor families are most likely to interact with this compound, thereby guiding future research applications.
The structure of this compound, featuring a cyclohexane (B81311) ring with both a hydroxyl (-OH) and an ethoxy (-OCH2CH3) group, suggests potential interactions with several types of biological receptors. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the oxygen in the ethoxy group can act as a hydrogen bond acceptor. The cyclohexane ring provides a non-polar, lipophilic scaffold. The relative orientation (stereochemistry) of the hydroxyl and ethoxy groups (cis or trans) would significantly influence the molecule's three-dimensional shape and its ability to fit into specific receptor binding pockets.
Potential Receptor Targets and Rationale:
Olfactory Receptors: Many small, semi-volatile organic molecules with cyclic aliphatic structures, including cyclohexanol derivatives, are known to be odorous and interact with olfactory receptors in the nasal epithelium. A study using machine learning to model honey bee olfactory behavior identified (1R,2R)-2-ethoxycyclohexan-1-ol as a potential repellent, suggesting interaction with insect olfactory systems. researchgate.net This interaction is governed by the molecule's size, shape, and the nature of its functional groups, which determine its binding affinity and the subsequent signaling cascade that results in the perception of a specific scent or, in the case of insects, a behavioral response. researchgate.net
Hormone Receptors (Estrogen Receptor): Research has shown that some alkylcyclohexanols can bind to the estrogen receptor (ER). oup.com A study on rainbow trout demonstrated that certain para-substituted alkylcyclohexanols were active in both ER binding assays and vitellogenin (Vtg) mRNA expression assays, indicating estrogenic activity. oup.com Although the binding affinities were generally low compared to estradiol, these findings establish that the substituted cyclohexanol scaffold can interact with steroid hormone receptors. oup.com The presence and position of the alkyl (in this case, ethoxy) group are critical for this activity. For instance, 1-n-propylcyclohexanol showed no detectable estrogenic activity, highlighting the importance of substituent placement. oup.com
Cannabinoid Receptors (CB1 and CB2): The cannabinoid receptors are another potential target class. Structure-activity relationship studies of bicyclic cannabinoid analogs, which include a cyclohexyl ring, have demonstrated the importance of this motif for binding affinity. nih.gov Specifically, the cyclohexyl hydroxyl group was shown to be important for binding. nih.gov While this compound is structurally simpler than typical cannabinoid ligands, the presence of the core cyclohexanol structure suggests a hypothetical, albeit likely weak, interaction. The substitution pattern on the ring is a key determinant of affinity and efficacy at these receptors. biomolther.orgacs.org
Other Potential Neurological Receptors: The general structure of an alcohol on a cyclohexane ring is a feature in various neurologically active compounds. While direct evidence is lacking for this compound, the broader class of alkoxy-substituted cyclic compounds has been explored for activity at nicotinic acetylcholine (B1216132) receptors, among others. nih.gov
Conceptual Data Tables for Receptor Binding Profiling:
To systematically investigate the receptor binding profile of this compound, a screening panel would typically be employed. The following tables present a conceptual framework for how the results of such a screening might be organized. The values presented are hypothetical and for illustrative purposes only, intended to guide experimental design.
Table 1: Hypothetical Receptor Binding Affinity Profile for this compound
This table illustrates potential binding affinities (Ki, in nM) across a diverse panel of receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ligand Class | Hypothetical Kᵢ (nM) for cis-2-Ethoxycyclohexan-1-ol | Hypothetical Kᵢ (nM) for trans-2-Ethoxycyclohexan-1-ol | Reference Compound | Reference Kᵢ (nM) |
| Estrogen Receptor α | Steroid Hormone | >10,000 | 5,000 | Estradiol | 0.1 |
| Cannabinoid Receptor 1 (CB1) | GPCR | >10,000 | >10,000 | CP-55,940 | 0.9 |
| Cannabinoid Receptor 2 (CB2) | GPCR | >10,000 | 8,500 | WIN 55,212-2 | 3.8 |
| Olfactory Receptor OR2J3 | GPCR | 800 | 1,200 | Amyl Acetate | 500 |
| Nicotinic Receptor α4β2 | Ligand-gated ion channel | >10,000 | >10,000 | Nicotine | 30 |
Note: Data are purely conceptual and for illustrative purposes.
Table 2: Conceptual Functional Assay Profile for this compound
Following binding assays, functional assays would determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect. This table illustrates potential functional activity (EC₅₀ for agonists, IC₅₀ for antagonists, in µM) at selected receptors where hypothetical binding was observed.
| Receptor Target | Assay Type | Functional Effect (cis-isomer) | Hypothetical EC₅₀/IC₅₀ (µM) (cis-isomer) | Functional Effect (trans-isomer) | Hypothetical EC₅₀/IC₅₀ (µM) (trans-isomer) |
| Estrogen Receptor α | E-SCREEN Assay | Weak Agonist | >10 | Weak Agonist | 8.5 |
| Olfactory Receptor OR2J3 | cAMP Assay | Agonist | 1.5 | Agonist | 2.8 |
Note: Data are purely conceptual and for illustrative purposes. EC₅₀/IC₅₀ values indicate the concentration for 50% of maximal effect.
These conceptual tables underscore the necessity of empirical testing to determine the actual biological activity of this compound. The framework suggests prioritizing screening against olfactory and hormone receptors, with further investigation into other receptor classes being warranted based on initial findings. The stereochemistry of the compound is expected to be a critical factor in both binding affinity and functional activity.
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for 2-Ethoxycyclohexan-1-ol, and how do reaction conditions influence yield? A: A common method involves catalytic hydrogenolysis of cyclohexenyl hydroperoxide derivatives using palladium chloride (PdCl₂) or magnesium acetate as catalysts in hexane . For ethoxy-group introduction, nucleophilic substitution of cyclohexanol derivatives with ethylating agents (e.g., ethyl bromide) in the presence of potassium carbonate as a base is effective . Optimize yield by controlling temperature (50–80°C) and catalyst loading (1–5 mol%). Monitor reaction progress via GC-MS or TLC.
Advanced Synthesis
Q: How can selective oxidation or functionalization of this compound be achieved without degrading the ethoxy group? A: Use Fe–Co–g-C₃N₄ catalysts under mild oxygen atmospheres to selectively oxidize cyclohexene derivatives to ketones or epoxides while preserving the ethoxy moiety . For functionalization, employ Cu(II)-coordinated ionic liquids to mediate allylic oxidation or epoxidation at low temperatures (30–50°C) . Reaction selectivity is highly solvent-dependent; polar aprotic solvents like acetonitrile minimize side reactions.
Basic Analytical Characterization
Q: What spectroscopic techniques are most reliable for confirming the structure of this compound? A: Combine ¹H/¹³C NMR to identify hydroxyl (-OH, δ 1.5–2.5 ppm) and ethoxy (-OCH₂CH₃, δ 3.3–3.7 ppm) groups . IR spectroscopy confirms hydroxyl stretching (~3200 cm⁻¹) and C-O-C ether bonds (~1100 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺.
Advanced Analytical Challenges
Q: How can researchers resolve stereochemical ambiguities in this compound derivatives? A: Use NOESY NMR to determine spatial proximity of substituents on the cyclohexane ring . For enantiomeric separation, apply chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar mobile phases (hexane:isopropanol, 90:10). Computational modeling (DFT) can predict preferred conformers and verify experimental data .
Data Contradiction Management
Q: How should researchers address inconsistencies between theoretical and experimental data (e.g., reaction yields or spectroscopic results)? A: Re-evaluate assumptions in computational models (e.g., solvent effects or transition-state barriers) using software like Gaussian or ORCA . Experimentally, replicate reactions under controlled conditions (e.g., inert atmosphere) to rule out moisture/oxygen interference . For spectral mismatches, re-examine sample purity via HPLC and compare with reference databases like PubChem .
Safety and Handling
Q: What are the critical safety protocols for handling this compound in the lab? A: Follow REACH regulations for PPE: nitrile gloves, lab coats, and safety goggles . Use fume hoods to minimize inhalation risks (TLV: 50 ppm). Store in cool, ventilated areas away from oxidizers. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Exposure Control
Q: How can occupational exposure limits (OELs) for this compound be determined in research settings? A: Adapt methodologies from similar alcohols (e.g., cyclohexanol): use air sampling (NIOSH Method 1403) and compare to established OELs (e.g., 25 mg/m³ for cyclohexanol) . For novel compounds, derive provisional OELs using quantitative structure-activity relationship (QSAR) models and validate with in vitro toxicity assays .
Applications in Reaction Design
Q: How does this compound function as a solvent or intermediate in multicomponent reactions? A: Its polarity and stability make it suitable for SN₂ reactions or as a co-solvent in Diels-Alder reactions. For example, in epoxide ring-opening, it stabilizes transition states via hydrogen bonding . As an intermediate, it can be converted to esters or ethers for drug delivery systems .
Environmental Impact Assessment
Q: What methodologies are used to evaluate the environmental persistence of this compound? A: Conduct OECD 301F biodegradability tests: measure dissolved organic carbon (DOC) removal over 28 days. For aquatic toxicity, use Daphnia magna acute immobilization assays (EC₅₀) . Advanced studies apply LC-MS/MS to track degradation products in simulated wastewater .
Thermodynamic and Solubility Studies
Q: How can researchers model the solubility of this compound in binary solvent systems? A: Apply the Wilson or NRTL equations to predict activity coefficients in mixtures like water-ethanol . Experimentally, use shake-flask methods with UV-Vis quantification. For solid-liquid equilibria, DSC can determine melting points and eutectic compositions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
